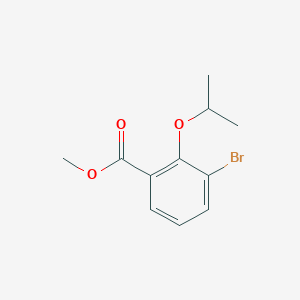

Methyl 3-bromo-2-isopropoxybenzoate

描述

Chemical Formula: C₁₁H₁₃BrO₃

Molecular Weight: 273.12 g/mol

IUPAC Name: methyl 3-bromo-2-(propan-2-yloxy)benzoate

Key Features:

属性

IUPAC Name |

methyl 3-bromo-2-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCNYRLTAEXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-isopropoxybenzoate typically involves the esterification of 3-bromo-2-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

Methyl 3-bromo-2-isopropoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in dry ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Reduction: 3-bromo-2-isopropoxybenzyl alcohol.

Hydrolysis: 3-bromo-2-isopropoxybenzoic acid.

科学研究应用

Medicinal Chemistry

Methyl 3-bromo-2-isopropoxybenzoate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features enable it to participate in various reactions that lead to the formation of pharmaceuticals with therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of benzoate compounds exhibit significant antimicrobial properties. The bromine substituent in this compound can enhance the biological activity of synthesized drugs by improving their interaction with microbial targets . Studies have shown that similar compounds can act against a broad spectrum of bacteria and fungi, making them potential candidates for new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Compounds with a benzoate structure have been linked to anti-inflammatory effects. This compound may be explored for its potential in developing new anti-inflammatory drugs, particularly those targeting chronic inflammatory diseases . The isopropoxy group may contribute to the compound's solubility and bioavailability, enhancing its therapeutic efficacy.

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows it to undergo various chemical transformations.

Synthesis of Biphenyl Derivatives

This compound can be used to synthesize biphenyl derivatives through coupling reactions such as Suzuki-Miyaura cross-coupling. This method is significant in developing organic semiconductors and liquid crystal materials . The ability to modify the compound's structure by introducing different substituents expands its utility in material science.

Formation of Liquid Crystals

The unique structural characteristics of this compound make it suitable for applications in liquid crystal displays (LCDs). Its derivatives are being researched for their potential to improve the performance and efficiency of LCDs due to their optical properties .

Case Study: Antimicrobial Derivatives

A study focused on synthesizing various derivatives of this compound revealed promising antimicrobial activity against resistant bacterial strains. The modifications made to the compound's structure resulted in enhanced potency, indicating its potential as a lead compound for drug development .

Case Study: Liquid Crystal Applications

Another investigation evaluated the use of this compound in creating new liquid crystal materials. The findings demonstrated that the compound could be effectively integrated into liquid crystal formulations, leading to improved thermal stability and response times compared to traditional materials .

作用机制

The mechanism of action of Methyl 3-bromo-2-isopropoxybenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon .

相似化合物的比较

Substituent Variations in Alkoxy Groups

Positional Isomerism

Halogen Substitution Effects

| Compound Name | Molecular Formula | Halogens | Key Differences | Reactivity Profile |

|---|---|---|---|---|

| Methyl 3-chloro-2-isopropoxybenzoate | C₁₁H₁₃ClO₃ | Chlorine (position 3) | Chlorine's lower electronegativity vs. bromine reduces aromatic electrophilic substitution rates . | Less reactive in cross-coupling reactions . |

| Methyl 3-bromo-5-iodobenzoate | C₈H₆BrIO₂ | Iodine (position 5) | Iodine's polarizability enhances intermolecular interactions, boosting anticancer activity . | Oncology research . |

| Benzyl 3-bromo-2-chloro-6-fluorobenzoate | C₁₄H₁₀BrClFO₂ | Br (3), Cl (2), F (6) | Multi-halogenation increases steric and electronic complexity, limiting solubility in aqueous media . | Material science . |

Impact of Structural Differences on Properties

Reactivity

- Electron-Withdrawing Groups : Fluorine at position 5 (e.g., Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate) deactivates the ring, directing electrophiles to specific positions .

- Steric Effects : Isopropoxy groups hinder nucleophilic attack at position 2, favoring reactions at position 4 .

生物活性

Methyl 3-bromo-2-isopropoxybenzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromine atom in the compound may interact with various enzymes, potentially acting as a competitive inhibitor. This interaction could affect metabolic pathways, leading to altered cellular functions.

- Antimicrobial Properties : Research suggests that compounds containing bromine can exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymatic processes in pathogens .

- Antioxidant Activity : The presence of the isopropoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of various brominated compounds, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

- Enhanced efficacy when combined with traditional antibiotics, suggesting potential for use in combination therapies .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the safety profile of this compound. The findings revealed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 20 |

These results indicate that while the compound exhibits cytotoxic effects on cancer cells, it also shows selectivity, sparing normal cells at higher concentrations .

Mechanism Elucidation

Further studies focused on elucidating the molecular mechanisms underlying the observed biological activities. Techniques such as:

- Molecular Docking : This approach was used to predict binding affinities with target enzymes, revealing strong interactions with topoisomerases and kinases involved in cancer progression.

- Gene Expression Analysis : Changes in gene expression profiles were noted in treated cells, indicating pathways related to apoptosis and cell cycle regulation were significantly affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。